molecular formula C19H19N5O2 B12028446 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 452089-86-0

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide

Cat. No.: B12028446
CAS No.: 452089-86-0
M. Wt: 349.4 g/mol
InChI Key: HICHQUGAMVZNPL-XIXYXBKTSA-N
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Description

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide is a sophisticated chemical hybrid designed for advanced medicinal chemistry and neuroscience research. This compound integrates a 1H-Benzo[d][1,2,3]triazole moiety, a privileged scaffold in drug discovery known for its metabolic stability and capacity for diverse non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions . The molecular architecture is specifically engineered for investigating novel therapeutic strategies against neurodegenerative pathologies. The structural framework suggests potential for targeting key enzymes implicated in cognitive decline, such as acetylcholinesterase (AChE), which plays a critical role in acetylcholine hydrolysis and is a validated target for Alzheimer's disease treatment . Furthermore, the hydrazide linkage and complex structure may facilitate exploration of apoptosis modulation pathways, which are central to neurodegenerative disease progression. Research on analogous compounds has demonstrated that small molecules can decrease levels of pro-apoptotic proteins like Bax and inhibit executioner caspase-3, providing a neuroprotective effect in experimental models . This reagent is representative of modern hybrid molecular design, where multiple bioactive pharmacophores are combined to create novel chemical entities with enhanced potential for target engagement and selectivity . It serves as a valuable tool for researchers in academic and pharmaceutical settings exploring new interventions for conditions such as Alzheimer's disease, vascular dementia, and other neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

452089-86-0

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide

InChI

InChI=1S/C19H19N5O2/c1-26-18-11-5-2-7-15(18)8-6-13-20-22-19(25)12-14-24-17-10-4-3-9-16(17)21-23-24/h2-11,13H,12,14H2,1H3,(H,22,25)/b8-6+,20-13+

InChI Key

HICHQUGAMVZNPL-XIXYXBKTSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

A patent discloses a microwave method reducing reaction time from 8 hours to 30 minutes. The hydrazide and aldehyde are irradiated at 100°C in dimethylformamide (DMF) with piperidine catalyst, achieving 81% yield.

Solid-Phase Synthesis

Immobilizing the benzotriazole derivative on Wang resin enables stepwise assembly, though yields are lower (62–68%) due to steric hindrance.

Scalability and Industrial Adaptations

For large-scale production, continuous flow reactors are employed to enhance reproducibility. Key parameters include:

  • Residence Time : 10 minutes at 100°C.

  • Throughput : 1.2 kg/day using a microfluidic setup.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess aldehyde leads to diimine byproducts. Stoichiometric control and low-temperature addition minimize this.

  • Hydrazide Oxidation : Anaerobic conditions (N₂ atmosphere) prevent hydrazide degradation during condensation .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of benzotriazole hydrazides with variable aromatic substituents. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent on Hydrazide Molecular Weight (g/mol) Key Biological Activity Reference
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide 2-Methoxybenzylidene 339.36 Antimicrobial, Antifungal
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide 4-Hydroxy-3-methoxybenzylidene 355.35 Antioxidant, Antiproliferative
3-(1H-Benzo[d][1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide 3-Ethoxy-4-hydroxybenzylidene 353.38 Not reported (structural analogue)
3-(1H-Benzo[d][1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide p-Tolylethylidene 352.41 Antibacterial
Target Compound 3-(2-Methoxyphenyl)allylidene 356.14 Pending validation (expected: anticancer)

Key Observations :

  • Bioactivity Trends : Methoxy and hydroxy substitutions on the aryl group correlate with improved antioxidant and antiproliferative activities, as seen in . The absence of a hydroxyl group in the target compound may reduce antioxidant efficacy but increase lipophilicity, favoring membrane penetration.
Spectroscopic Characterization
  • IR Spectroscopy : All compounds show N-H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) peaks. The allylidene group in the target compound introduces additional C=C stretching (~1600 cm⁻¹) .
  • ¹H NMR : Distinct signals include:
    • Benzotriazole protons: δ 7.5–8.2 (aromatic).
    • Allylidene protons: δ 6.5–7.2 (vinyl-H) and δ 3.8–3.9 (OCH₃) .

Q & A

Q. Table 1. Comparative Bioactivity of Benzotriazole-Hydrazide Derivatives

SubstituentIC₅₀ (MCF-7, µM)logPTarget ProteinReference
2-Methoxyphenyl10.2 ± 1.52.8EGFR
3-Nitrophenyl15.7 ± 2.13.1Tubulin
4-Dimethylaminophenyl8.5 ± 0.91.9Topoisomerase

Q. Table 2. Optimization of Schiff Base Synthesis

SolventCatalystTemp (°C)Time (hr)Yield (%)
EthanolNone70865
Methanolp-TSA (5 mol%)60678
DMFAcOH (10 mol%)80472

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